(2-Boc-aminoethoxy)-acetic acid (2-Boc-aminoethoxy)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19837333
InChI: InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)6(10)4-14-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol

(2-Boc-aminoethoxy)-acetic acid

CAS No.:

Cat. No.: VC19837333

Molecular Formula: C9H17NO5

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

(2-Boc-aminoethoxy)-acetic acid -

Specification

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
IUPAC Name 2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]acetic acid
Standard InChI InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)6(10)4-14-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)
Standard InChI Key RJJLHULEKKKZIM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(COCC(=O)O)N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid, reflecting its functional groups: a Boc-protected amine, an ethoxy spacer, and a carboxylic acid terminus . The molecular formula C₉H₁₇NO₅ corresponds to a molecular weight of 219.24 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Features

The molecule comprises three distinct regions:

  • tert-Butoxycarbonyl (Boc) Group: A thermally stable protecting group that shields the amine during synthetic reactions.

  • Ethoxy Linker: A two-carbon oxygen-containing chain that enhances solubility and flexibility.

  • Acetic Acid Moiety: Provides a reactive carboxyl group for conjugation with amines or alcohols .

The SMILES notation CC(C)(C)OC(=O)NCCOCC(=O)O accurately represents this arrangement .

Synthesis and Reaction Conditions

Key Reaction Parameters

  • Catalyst: Palladium (10 wt% on activated carbon) .

  • Solvent: Ethanol .

  • Temperature: 4–20°C .

  • Atmosphere: Hydrogen gas .

Physicochemical Properties

Thermal and Optical Characteristics

PropertyValueMethod/Source
Density1.151 ± 0.06 g/cm³Predicted
Boiling Point391.2 ± 22.0°CPredicted
Flash Point190.4°CPredicted
Refractive Index1.462Experimental
pKa3.44 ± 0.10Predicted

The low pKa value indicates moderate acidity, consistent with carboxylic acid functionality . The high boiling point and refractive index suggest strong intermolecular hydrogen bonding .

Applications in Organic Synthesis

Peptide Chemistry

(2-Boc-aminoethoxy)-acetic acid is employed as a spacer molecule in solid-phase peptide synthesis (SPPS). Its ethoxy linker reduces steric hindrance, facilitating coupling reactions between amino acids . The Boc group is selectively removed using trifluoroacetic acid (TFA), enabling sequential peptide elongation .

Polymer Functionalization

In polymer science, this compound modifies polyethyleneglycol (PEG) derivatives to create pH-sensitive drug delivery systems. The carboxylic acid group allows covalent attachment to hydroxyl- or amine-bearing polymers . For example, PubChem CID 11822920, a PEG-Boc derivative, demonstrates enhanced tumor targeting in preclinical studies .

Comparative Analysis with Analogues

Thioether Variants

Replacing the ethoxy linker with a thioether group (e.g., 2-((2-((tert-butoxycarbonyl)amino)ethyl)thio)acetic acid, PubChem CID 75366568) alters electronic properties and stability. The sulfur atom increases nucleophilicity, enabling thiol-specific conjugation .

Extended PEG Chains

Adding ethylene glycol units (e.g., PubChem CID 11822920) improves aqueous solubility but complicates purification due to polydispersity .

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